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Compound of Interest

Compound Name: 6-Bromo-2,3-difluorophenetole

Cat. No.: B3213636

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-2,3-
difluorophenol

This guide provides a comprehensive analysis of the spectroscopic data for 6-Bromo-2,3-
difluorophenol (CAS No: 186590-23-8), a key intermediate in pharmaceutical and agrochemical
research.[1] Understanding its distinct spectral features is paramount for unambiguous
structural confirmation, purity assessment, and reaction monitoring. This document synthesizes
available experimental data with well-established spectroscopic principles to offer a detailed
characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

6-Bromo-2,3-difluorophenol is a trisubstituted aromatic compound with the molecular formula
CeHsBrF20 and a molecular weight of approximately 208.99 g/mol .[2][3] The strategic
placement of bromo, fluoro, and hydroxyl groups on the phenyl ring results in a unique
electronic environment, giving rise to a characteristic and information-rich spectroscopic
fingerprint. This guide will dissect the expected and observed data from *H NMR, 3C NMR, IR,
and MS analyses, providing a foundational reference for researchers.

Proton Nuclear Magnetic Resonance (*H NMR)
Spectroscopy
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H NMR spectroscopy provides detailed information about the proton environments within a
molecule. For 6-Bromo-2,3-difluorophenol, the spectrum is defined by the signals from the two
aromatic protons and the single hydroxyl proton.

Interpretation of the *H NMR Spectrum

The *H NMR spectrum of 6-Bromo-2,3-difluorophenol is expected to show three distinct
signals. The aromatic region will feature two multiplets corresponding to the protons on the
benzene ring, and a broader signal for the phenolic hydroxyl group.[4] The chemical shifts and
coupling patterns are influenced by the electronegativity of the fluorine and oxygen atoms and
the anisotropic effects of the benzene ring.

Table 1: *H NMR Spectroscopic Data for 6-Bromo-2,3-difluorophenol

. . Coupling
. Chemical Shift () o
Proton Assignment . Multiplicity Constants (J) Hz
ppm (Predicted) .
(Predicted)

JH4-H5 = 8-9, JH4-F3

H-4 6.8-7.1 ddd

= 8-10, JH4-F2 = 2-3

JH5-H4 = 8-9, JH5-F3
H-5 6.7-6.9 ddd

= 4-6, JH5-Br6 = 0.5-1
OH 5.0-6.0 brs

Note: The predicted chemical shifts are based on typical values for substituted phenols and the
multiplicities are complex due to both *H-'H and *H-*°F couplings.[5][6]

Experimental Protocol for *H NMR Data Acquisition

o Sample Preparation: Dissolve approximately 5-10 mg of 6-Bromo-2,3-difluorophenol in ~0.6
mL of a deuterated solvent (e.g., CDCIs or DMSO-ds) in a 5 mm NMR tube. Add a small
amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

e Instrument Setup: Place the NMR tube into the spectrometer probe.
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¢ Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and
shim the magnetic field to achieve optimal homogeneity.

« Acquisition: Acquire the *H NMR spectrum using standard parameters, typically with a
spectral width of -2 to 12 ppm, a pulse angle of 45°, and a sufficient number of scans (16-64)
to obtain a good signal-to-noise ratio.[7]

Structural Assignment via 'H NMR
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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